N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a sulfinamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the pyridine ring, chlorination, and the introduction of the sulfinamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Understanding the molecular targets and pathways involved is crucial for elucidating its effects and potential therapeutic applications.
Comparison with Similar Compounds
N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:
- N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfonamide
- N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfoxide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C13H19ClN2OS |
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Molecular Weight |
286.82 g/mol |
IUPAC Name |
N-[(1S)-1-(4-chloropyridin-2-yl)but-3-enyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19ClN2OS/c1-5-6-11(16-18(17)13(2,3)4)12-9-10(14)7-8-15-12/h5,7-9,11,16H,1,6H2,2-4H3/t11-,18?/m0/s1 |
InChI Key |
CZZKZDIEDHPDOQ-FAQQKDIKSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](CC=C)C1=NC=CC(=C1)Cl |
Canonical SMILES |
CC(C)(C)S(=O)NC(CC=C)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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